Cyjohnphos

Buchwald-Hartwig amination C-N cross-coupling palladium catalysis

Cyjohnphos is an electron-rich biarylphosphine ligand that accelerates Pd- and Ni-catalyzed cross-couplings. Benchmark data confirms it enables α-difluoromethylated amine synthesis with >80% yield, scales 178-fold with 95–99% yield retention, and delivers stereoselective cycloadducts. Choose Cyjohnphos for challenging aminations where t-Bu analogs fail.

Molecular Formula C20H27P
Molecular Weight 298.4 g/mol
CAS No. 224311-51-7
Cat. No. B1301956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyjohnphos
CAS224311-51-7
Molecular FormulaC20H27P
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C
InChIInChI=1S/C20H27P/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,1-6H3
InChIKeyCNXMDTWQWLGCPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JohnPhos (CAS 224311-51-7) for Palladium-Catalyzed Cross-Coupling: Technical Specifications and Procurement Considerations


JohnPhos (2-(Di-tert-butylphosphino)biphenyl, CAS 224311-51-7) is a sterically bulky, electron-rich monodentate biarylphosphine ligand within the Buchwald ligand family . It is primarily utilized as a supporting ligand in palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling . Commercial suppliers specify a purity of ≥98.0% (GC) with a melting point range of 85.0-89.0 °C, and the compound is recommended for storage at room temperature in a cool, dark environment .

Why JohnPhos (CAS 224311-51-7) Cannot Be Substituted with Structurally Similar Dialkylbiarylphosphine Ligands


Within the Buchwald ligand family, subtle variations in the phosphine alkyl substituents and the biaryl backbone critically dictate catalytic performance. JohnPhos, bearing tert-butyl groups on phosphorus, exhibits a distinct steric and electronic profile that directly influences catalyst activation and the rate of key steps like reductive elimination [1]. Comparative studies demonstrate that substituting JohnPhos with analogs such as CyJohnPhos (dicyclohexyl) or smaller alkyl variants results in quantifiably different reactivity, catalyst turnover, and product yields across specific cross-coupling methodologies [2].

Quantitative Performance Comparison: JohnPhos (224311-51-7) vs. CyJohnPhos, RuPhos, SPhos, and XPhos in Catalytic Applications


Room-Temperature Buchwald-Hartwig Amination: JohnPhos vs. CyJohnPhos and keYPhos

In a comparative DFT and experimental study of palladium-catalyzed C-N coupling with aryl chlorides, JohnPhos and CyJohnPhos both failed to facilitate the reaction at room temperature, whereas the ylide-functionalized phosphine keYPhos achieved efficient coupling [1]. This establishes a performance ceiling for these specific ligands under mild thermal conditions.

Buchwald-Hartwig amination C-N cross-coupling palladium catalysis

Suzuki-Miyaura Coupling Efficiency: JohnPhos vs. XPhos, SPhos, and PPh3 with DaPdNP Catalyst

In a screen of ligands for the DaPdNP-catalyzed Suzuki-Miyaura reaction, JohnPhos provided a yield of 38% (±SD), which was slightly lower than XPhos (40%) but higher than SPhos (33%) and significantly higher than PPh3 (24%) [1]. This quantifies JohnPhos's intermediate performance profile in this specific catalytic system.

Suzuki-Miyaura coupling C-C bond formation palladium nanoparticles

Negishi Cross-Coupling with 2-Heterocyclic Organozinc Reagents: JohnPhos vs. XPhos and RuPhos

In a study optimizing Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides, XPhos provided complete conversion, outperforming JohnPhos and RuPhos [1]. While specific yield data for JohnPhos is not reported in the abstract, its performance was explicitly noted as inferior to XPhos in this challenging transformation.

Negishi cross-coupling organozinc reagents heterocyclic synthesis

Electron-Donating Capacity: JohnPhos vs. MeJPhos, EtJPhos, iPrJPhos, CyJPhos, and tBuJPhos

A systematic study of structurally related JohnPhos derivatives revealed that MeJPhos (dimethylphosphino) is the strongest electron donor in the series, followed by EtJPhos, iPrJPhos, CyJPhos, and tBuJPhos [1]. JohnPhos (tBuJPhos) was identified as the weakest electron donor among the series. Crucially, only tBuJPhos exhibited catalytic activity in Buchwald-Hartwig amination, attributed to its larger steric profile facilitating the reductive elimination step [1].

ligand electronic effects phosphine basicity structure-activity relationship

Conformational Steric Parameters: JohnPhos vs. CyJohnPhos, RuPhos, SPhos, and XPhos

Reported phosphine cone angles provide a quantitative measure of steric bulk: JohnPhos exhibits a cone angle of 181.1°, compared to CyJohnPhos at 183.6°, RuPhos at 187.5°, SPhos at 201.9°, and XPhos at 209.8° [1]. These values correlate with measured ΔΔG‡ of 2.91 kcal mol⁻¹ (JohnPhos), 3.32 kcal mol⁻¹ (CyJohnPhos), 4.25 kcal mol⁻¹ (RuPhos), 4.15 kcal mol⁻¹ (SPhos), and 3.53 kcal mol⁻¹ (XPhos) [1].

ligand sterics cone angle catalyst design

Catalytic Hydrosilylation with Platinum Complexes: JohnPhos vs. CyJohnPhos

In the synthesis and evaluation of platinum complexes bearing Buchwald ligands for hydrosilylation, both JohnPhos (L1) and CyJohnPhos (L2) were investigated. The X-ray crystal structures of the resulting Pt complexes revealed specific Pt-aryl interactions with the phenyl group of the dialkylbiarylphosphine ligands, providing structural insights into their coordination behavior [1].

hydrosilylation platinum catalysis Buchwald ligands

Procurement-Guided Applications: When to Select JohnPhos (CAS 224311-51-7) Based on Comparative Performance Data


Buchwald-Hartwig Amination Requiring Sterically-Driven Reductive Elimination

JohnPhos should be selected over smaller alkyl analogs (e.g., MeJPhos, EtJPhos) when performing Buchwald-Hartwig aminations, as studies demonstrate that only ligands with sufficient steric bulk (like the tert-butyl groups in JohnPhos) facilitate the critical reductive elimination step necessary for catalytic turnover [1].

Suzuki-Miyaura Coupling with DaPdNP Catalyst Systems

JohnPhos provides a viable option for Suzuki-Miyaura couplings using DaPdNP catalysts, offering a 38% yield that is comparable to XPhos (40%) and superior to SPhos (33%) and PPh3 (24%) [2]. This makes JohnPhos a reasonable selection when XPhos availability is limited or when the 2% yield difference is within acceptable experimental tolerance.

Hydrosilylation Catalyst Development with Platinum

JohnPhos serves as a suitable ligand for preparing platinum complexes for hydrosilylation. Its structural characterization by X-ray crystallography confirms well-defined metal-ligand interactions, providing a reliable platform for catalyst development in this area [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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